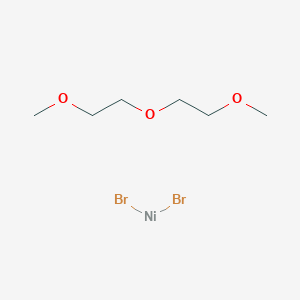

Diglyme nickel dibromide

Description

The exact mass of the compound Nickel(II) bromide 2-methoxyethyl ether complex is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

dibromonickel;1-methoxy-2-(2-methoxyethoxy)ethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O3.2BrH.Ni/c1-7-3-5-9-6-4-8-2;;;/h3-6H2,1-2H3;2*1H;/q;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRSIMIHTHWYRRA-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOC.[Ni](Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14Br2NiO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30465623 | |

| Record name | Nickel(II) bromide 2-methoxyethyl ether complex | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30465623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

312696-09-6 | |

| Record name | Nickel(II) bromide 2-methoxyethyl ether complex | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30465623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nickel(II) bromide 2-methoxyethyl ether complex | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis and characterization of diglyme nickel dibromide

An In-Depth Technical Guide to the Synthesis and Characterization of Diglyme Nickel Dibromide

This guide provides a comprehensive overview of the synthesis, characterization, and handling of this compound, a versatile and reactive coordination complex. With the chemical formula NiBr₂(C₆H₁₄O₃), this compound serves as a valuable precursor and catalyst in the field of organic and organometallic chemistry.[1] Its utility is primarily derived from the enhanced solubility and reactivity imparted by the diglyme ligand compared to unsolvated nickel halides.[1] This document is intended for researchers and professionals in chemistry and drug development, offering both theoretical understanding and practical, field-proven protocols.

Introduction: The Significance of NiBr₂•diglyme

Nickel-catalyzed reactions, particularly cross-couplings, have become indispensable tools in modern synthetic chemistry due to nickel's lower cost compared to precious metals like palladium and its unique reactivity profile.[2][3][4] this compound, also known as dibromo[1-(methoxy-κO)-2-[2-(methoxy-κO)ethoxy-κO]ethane]nickel, is an air- and moisture-sensitive complex that often serves as a convenient source of soluble Ni(II) for a variety of transformations.[1][5][6] The diglyme ligand, a tridentate polyether, coordinates to the nickel center via its three oxygen atoms, creating a more reactive and synthetically useful species.[1]

The primary advantage of this complex lies in its improved solubility in common organic solvents, which facilitates its use in homogeneous catalysis. It has found applications in a range of reactions, including the formation of carbon-carbon bonds through cross-coupling and the synthesis of conductive polymers.[1][7] Understanding the synthesis and thorough characterization of this complex is therefore a critical first step for its effective application in research and development.

Synthesis of this compound

The most common and direct method for preparing this compound is the direct complexation of anhydrous nickel(II) bromide with diglyme.[1] The procedure requires the stringent exclusion of air and moisture, as both the reactant (anhydrous NiBr₂) and the product are sensitive to atmospheric conditions.[8][9]

The "Why": Causality in the Synthetic Protocol

-

Anhydrous Nickel(II) Bromide : The use of anhydrous NiBr₂ is critical. The presence of water would lead to the formation of nickel bromide hydrates, which are less reactive and would compete with the diglyme for coordination to the nickel center, thereby reducing the yield of the desired complex.[1]

-

Inert Atmosphere : Organometallic compounds and many coordination complexes are sensitive to oxygen and moisture.[8][10] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) using Schlenk techniques or a glovebox prevents the degradation of the reagents and the final product.[5][6][11]

-

Reflux Conditions : Heating the mixture to reflux provides the necessary activation energy to promote the coordination of the diglyme ligand to the nickel(II) center.[1] The duration of reflux, typically ranging from 2 to 18 hours, is optimized to ensure complete complexation.[1]

-

Stoichiometry : A 1:1 molar ratio of nickel(II) bromide to diglyme is generally optimal for achieving a high yield of the desired monomeric complex.[1] Using a different ratio could lead to the formation of other coordination species or incomplete reaction.[1]

Detailed Experimental Protocol

Materials and Equipment:

-

Anhydrous Nickel(II) Bromide (NiBr₂)

-

Diglyme (bis(2-methoxyethyl) ether), freshly distilled and degassed

-

Schlenk flask and condenser

-

Inert gas supply (Nitrogen or Argon) with a Schlenk line

-

Cannula for liquid transfer

-

Magnetic stirrer and heating mantle

Procedure:

-

Set up a Schlenk flask containing a magnetic stir bar and fitted with a condenser under a positive pressure of inert gas.

-

Carefully add anhydrous nickel(II) bromide to the flask.

-

Using a cannula, transfer freshly distilled and degassed diglyme into the Schlenk flask.

-

With gentle stirring, heat the mixture to reflux. The color of the solution will typically change as the complex forms.

-

Maintain the reflux for the optimized duration (e.g., 12 hours) to ensure the reaction goes to completion.

-

After the reflux period, allow the mixture to cool to room temperature.

-

The product can often be precipitated by the addition of a non-polar solvent or by cooling the solution.

-

Isolate the resulting solid product by filtration under inert atmosphere, wash with a suitable solvent (e.g., pentane) to remove any unreacted diglyme, and dry under vacuum.

-

Store the final product in a glovebox or a sealed container under an inert atmosphere.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Characterization of this compound

A comprehensive characterization is essential to confirm the identity, purity, and structure of the synthesized complex.[8][12] Given its paramagnetic nature, some techniques like NMR spectroscopy may not be as straightforward as for diamagnetic compounds.[12][13]

Key Characterization Techniques

-

Single-Crystal X-ray Diffraction : This is the most definitive method for elucidating the solid-state structure of the complex.[8][14] It provides precise information on bond lengths, bond angles, and the coordination geometry around the nickel center. For NiBr₂•diglyme, studies have confirmed a distorted octahedral geometry where the nickel(II) ion is coordinated to the three oxygen atoms of the diglyme ligand and two bromide ions.[1]

-

Infrared (IR) Spectroscopy : IR spectroscopy is useful for confirming the coordination of the diglyme ligand to the nickel center.[12] Changes in the C-O stretching frequencies of the ether linkages in diglyme upon coordination can be observed.

-

UV-Visible Spectroscopy : This technique provides information about the electronic structure of the complex.[10][15] The d-d transitions of the Ni(II) ion in its specific coordination environment give rise to characteristic absorption bands.[13][16]

-

Thermal Analysis (TGA/DSC) : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can be used to study the thermal stability of the complex and its decomposition pathway.[17][18][19] This can provide information about the loss of the diglyme ligand at elevated temperatures.

-

Elemental Analysis : Combustion analysis provides the elemental composition (C, H) of the complex, which can be compared to the calculated values for the proposed formula to verify its purity.[9][10]

Summary of Expected Characterization Data

| Technique | Parameter | Expected Result for NiBr₂•diglyme |

| Molecular Formula | - | C₆H₁₄Br₂NiO₃[1] |

| Molecular Weight | - | 352.68 g/mol [1] |

| Appearance | Physical State | Light yellow to orange powder/crystals[20] |

| X-ray Diffraction | Coordination Geometry | Distorted octahedral[1] |

| Ligand Binding | Diglyme acts as a tridentate ligand[1] | |

| IR Spectroscopy | C-O stretch | Shift in ether C-O stretching bands upon coordination |

| UV-Vis Spectroscopy | d-d transitions | Absorption bands characteristic of octahedral Ni(II) |

| Thermal Analysis | Decomposition | Stepwise decomposition, starting with loss of diglyme |

Characterization Workflow Diagram

Caption: A typical workflow for the characterization of the complex.

Applications in Organic Synthesis

This compound is primarily used as a catalyst or precatalyst in a variety of organic transformations, most notably in cross-coupling reactions.[1] Its utility stems from the ability of Ni(II) to participate in catalytic cycles involving different oxidation states (e.g., Ni(0), Ni(I), Ni(II), Ni(III)).[2][21]

Key Applications Include:

-

Cross-Coupling Reactions : It serves as a precursor for generating active Ni(0) species in situ, which are crucial for reactions like Suzuki, Negishi, and Buchwald-Hartwig couplings.[1][4][22] These reactions are fundamental for forming C-C, C-N, and C-O bonds.

-

Reductive Couplings : The complex is used in reductive cross-electrophile coupling reactions, where two different electrophiles are coupled in the presence of a reducing agent like zinc or manganese.[7][21][23]

-

Polymerization : It has been used in the synthesis of conductive polymers, such as poly(3-hexylthiophene).[1]

Safety and Handling

This compound and its precursors require careful handling due to their reactivity and toxicity.

-

Air and Moisture Sensitivity : As previously emphasized, the complex is sensitive to air and moisture and should be handled exclusively under an inert atmosphere using a glovebox or Schlenk line.[8][11] Solvents must be thoroughly dried and degassed before use.[6]

-

Toxicity : Nickel compounds are classified as hazardous. Nickel(II) bromide is harmful if swallowed or inhaled and can cause skin and respiratory irritation.[24][25][26] It is also a suspected carcinogen and may cause an allergic skin reaction.[20][26][27]

-

Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety goggles, lab coat, and chemically resistant gloves, when handling this compound.[24][27] Work in a well-ventilated area or a fume hood.

-

Disposal : Dispose of waste in accordance with local, state, and federal regulations for hazardous materials.[24]

Conclusion

This compound is a synthetically valuable nickel(II) complex whose utility is rooted in its enhanced solubility and reactivity. The direct synthesis from anhydrous nickel(II) bromide and diglyme is straightforward but requires rigorous adherence to air-sensitive techniques. A thorough characterization using a combination of spectroscopic and analytical methods is crucial to ensure the identity and purity of the complex before its application in catalysis. With proper handling and safety precautions, NiBr₂•diglyme serves as a reliable and effective tool for researchers engaged in the development of novel synthetic methodologies.

References

-

Chemistry LibreTexts. (2024, August 5). 10.4: Characterization of Organometallic Complexes. [Link]

-

Chemistry LibreTexts. (2023, May 3). 12.1: Characterization of Organometallic Complexes. [Link]

-

ACS Publications. Characterization of Organometallic and Inorganic Compounds. [Link]

-

International Journal of Advanced Chemistry Research. Spectroscopic insights into ligand field effects on nickel(II) complexes. [Link]

-

ResearchGate. (2021, May 21). How to Characterize Organometallic Compounds?[Link]

-

Wikipedia. Organometallic chemistry. [Link]

-

PubMed. (2009). Structural and spectroscopic studies of nickel(II) complexes with a library of Bis(oxime)amine-containing ligands. [Link]

-

MDPI. (2020). Crystal Structure and Thermal Studies of Coordination Compounds. [Link]

-

Scribd. Ni(II) Complexes: Spectroscopy & Magnetochemistry. [Link]

-

ACS Publications. Structural and Spectroscopic Studies of Nickel(II) Complexes with a Library of Bis(oxime)amine-Containing Ligands. [Link]

-

National Institutes of Health. (2018). Mechanisms of Nickel-Catalyzed Coupling Reactions and Applications in Alkene Functionalization. [Link]

-

SciELO. (2023). Solid-state spectroscopic, thermokinetics and thermal analysis of aceclofenac coordination complexes with lanthanum and gadolinium. [Link]

-

CCS Chemistry. (2021, October 15). Nickel-Catalyzed Reductive Cross-Couplings: New Opportunities for Carbon–Carbon Bond Formations through Photochemistry and Electrochemistry. [Link]

-

ResearchGate. (2022). Recent Advances in Nickel-Catalyzed C-C Cross-Coupling. [Link]

-

IJIRT Journal. (2015). Structural Elucidation of Some Coordination Compounds with Reference to Thermal Studies. [Link]

-

UCI Department of Chemistry. (2021, March 4). Nickel-catalyzed cross-coupling and cross-electrophile coupling reactions. [Link]

-

The Doyle Group - UCLA. (2023, March 27). Ni Cross-Coupling. [Link]

-

Semantic Scholar. (1994, April 21). Thermal analysis of coordination compounds. Part 1. Thermodecomposition of nickel(II) triphenylphosphine complexes with halides, nitrate, and thiocyanate. [Link]

-

PubChem. Nickel(II) bromide 2-methoxyethyl ether complex. [Link]

-

MPI für Kohlenforschung. (2021, January 11). New class of stable, easy-to-handle nickel complexes for practical application in nickel catalysis. [Link]

-

ResearchGate. (2007). (PDF) Synthesis and spectroscopic characterization of nickel(II), cobalt(II) and copper(II) complexes of dioxime ligands. [Link]

-

ResearchGate. (2020, October 15). Crystal Structure and Thermal Studies of Coordination Compounds. [Link]

-

White Rose Research Online. (2022, June 15). Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques. [Link]

-

ACS Publications. (2024, January 13). Nickel-Catalyzed Atroposelective Synthesis of Axially Chiral Heterobiaryls via De Novo Benzene Formation. [Link]

-

SynOpen. (2020). Direct Synthesis of α-Aryl-α-Trifluoromethyl Alcohols via Nickel Catalyzed Cross-Electrophile Coupling. [Link]

-

ResearchGate. (2022, June 15). Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques: Negishi Cross-Couplings for Trainee Graduate Students. [Link]

-

Wipf Group. Chem 1140; Techniques for Handling Air-Sensitive Compounds. [Link]

-

PubMed. (2006). Synthesis and 1H NMR studies of paramagnetic nickel(II) complexes containing bis(pyrazolyl)methane ligands with dendritic substituents. [Link]

-

ACS Publications. (2020). Nickel Boride (NixB) Nanocrystals: From Solid-State Synthesis to Highly Colloidally Stable Inks. [Link]

-

ResearchGate. (2002, August 9). Reaction of NiBR2(DME) with 2-pyridinal-methyl-N-2,6-diisopropylphenylimine. The first crystal structure of an α-diimine nickel(II) complex of the NiL2X2 type. [Link]

Sources

- 1. Buy this compound | 312696-09-6 [smolecule.com]

- 2. Mechanisms of Nickel-Catalyzed Coupling Reactions and Applications in Alkene Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nickel-catalyzed cross-coupling and cross-electrophile coupling reactions | UCI Department of Chemistry [chem.uci.edu]

- 4. Ni Cross-Coupling – The Doyle Group [doyle.chem.ucla.edu]

- 5. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]

- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 7. 溴化镍 (II) 2-甲氧基乙基醚复合物 | Sigma-Aldrich [sigmaaldrich.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. Organometallic chemistry - Wikipedia [en.wikipedia.org]

- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 12. pubs.acs.org [pubs.acs.org]

- 13. chemistryjournals.net [chemistryjournals.net]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Structural and spectroscopic studies of nickel(II) complexes with a library of Bis(oxime)amine-containing ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. scribd.com [scribd.com]

- 17. mdpi.com [mdpi.com]

- 18. scielo.br [scielo.br]

- 19. ijirt.org [ijirt.org]

- 20. Nickel(II) Bromide 2-Methoxyethyl Ether Complex | 312696-09-6 | TCI AMERICA [tcichemicals.com]

- 21. chinesechemsoc.org [chinesechemsoc.org]

- 22. researchgate.net [researchgate.net]

- 23. pubs.acs.org [pubs.acs.org]

- 24. echemi.com [echemi.com]

- 25. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 26. cdhfinechemical.com [cdhfinechemical.com]

- 27. sigmaaldrich.com [sigmaaldrich.com]

An In-Depth Technical Guide to the Molecular Structure of the NiBr₂·diglyme Complex

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Versatile Catalyst Precursor

The nickel(II) bromide bis(2-methoxyethyl) ether complex, commonly denoted as NiBr₂·diglyme, has emerged as a cornerstone precatalyst in modern organic synthesis. Its enhanced solubility and reactivity, when compared to anhydrous nickel(II) bromide, have made it an indispensable tool in a myriad of catalytic transformations, including cross-coupling reactions and polymer chemistry.[1] This guide provides a comprehensive technical overview of the molecular structure of NiBr₂·diglyme, delving into its synthesis, detailed structural parameters, spectroscopic signature, and the nuanced interplay of its electronic and magnetic properties. The insights presented herein are curated to provide researchers and professionals with a robust understanding of this pivotal complex, thereby enabling more informed experimental design and innovation.

Synthesis and Crystallization: From Anhydrous Salt to Coordinated Complex

The synthesis of the NiBr₂·diglyme complex is principally achieved through the direct reaction of anhydrous nickel(II) bromide with diglyme (bis(2-methoxyethyl) ether).[1] The diglyme serves as both the solvent and the coordinating ligand in this process.

Experimental Protocol: Synthesis of NiBr₂·diglyme

Objective: To synthesize the NiBr₂·diglyme complex from anhydrous nickel(II) bromide and diglyme.

Materials:

-

Anhydrous nickel(II) bromide (NiBr₂)

-

Diglyme (bis(2-methoxyethyl) ether), anhydrous

-

Inert gas (Argon or Nitrogen)

-

Schlenk flask and line

-

Reflux condenser

-

Cannula or syringe for liquid transfer

-

Non-coordinating solvent for washing (e.g., pentane or diethyl ether)

Procedure:

-

Under an inert atmosphere, a Schlenk flask is charged with anhydrous nickel(II) bromide.

-

An excess of anhydrous diglyme is added to the flask via cannula or syringe.

-

The reaction mixture is heated to reflux with vigorous stirring. The color of the suspension will typically change as the coordination complex forms.

-

The mixture is refluxed for a period of 2 to 18 hours, depending on the scale and desired purity.

-

After the reaction is complete, the mixture is cooled to room temperature, which may induce precipitation or crystallization of the complex.

-

The solid product is isolated by filtration under an inert atmosphere.

-

The collected solid is washed with a non-coordinating solvent, such as pentane or diethyl ether, to remove any unreacted diglyme.

-

The final product is dried under vacuum to yield the NiBr₂·diglyme complex.

Causality Behind Experimental Choices:

-

Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the coordination of water to the nickel center, as Ni(II) is hygroscopic.

-

Anhydrous Reagents: The use of anhydrous NiBr₂ and diglyme is essential for the same reason as above, ensuring that diglyme is the primary coordinating ligand.

-

Reflux Conditions: Heating the reaction mixture to the boiling point of diglyme increases the rate of reaction and facilitates the dissolution of NiBr₂ and the subsequent coordination of the diglyme ligand.

-

Washing with Non-coordinating Solvents: Washing with a non-polar, non-coordinating solvent effectively removes excess diglyme and other soluble impurities without dissolving the desired product.

Molecular Structure and Coordination Geometry: A Distorted Octahedron

The molecular structure of the NiBr₂·diglyme complex has been elucidated by single-crystal X-ray diffraction, revealing a distorted octahedral coordination geometry around the central nickel(II) ion.[1]

Coordination Environment

The nickel(II) center is coordinated by the three oxygen atoms of the tridentate diglyme ligand and two bromide ions.[1] The flexible backbone of the diglyme ligand allows it to chelate to the nickel center without inducing significant steric strain.[1]

Bond Parameters

While a specific, publicly available .cif file for NiBr₂·diglyme is not readily found, crystallographic data from analogous systems provide well-established ranges for the bond lengths. The Ni-Br bond distances are expected to be in the range of 2.52 to 2.58 Å.[1] These distances can be influenced by the trans effect of the coordinating oxygen atoms from the diglyme ligand.[1]

| Parameter | Expected Range (Å) | Reference |

| Ni-Br Bond Length | 2.52 - 2.58 | [1] |

Visualization of the Molecular Structure

The coordination of the diglyme ligand and the two bromide ions to the central nickel atom can be visualized as follows:

Caption: Coordination sphere of NiBr₂·diglyme.

Spectroscopic and Magnetic Properties: Probing the d⁸ Electronic State

The spectroscopic and magnetic properties of NiBr₂·diglyme are dictated by the d⁸ electron configuration of the nickel(II) ion in a distorted octahedral ligand field.

Spectroscopic Characterization

Infrared (IR) Spectroscopy: IR spectroscopy is a valuable tool for confirming the coordination of the diglyme ligand to the nickel center. Key vibrational modes include the C-O and Ni-O stretching frequencies. The coordination of the ether oxygen atoms to the nickel center typically results in a shift of the C-O stretching bands compared to the free ligand. A band in the far-IR region, often around 420 cm⁻¹, is indicative of the Ni-O bond, confirming the coordination of the diglyme ligand.[2]

UV-Vis Spectroscopy: Due to its d⁸ electronic configuration in an octahedral field, Ni(II) complexes are expected to exhibit spin-allowed d-d transitions. However, specific UV-Vis absorption data for the isolated NiBr₂·diglyme complex is not extensively reported in the literature, as it is often used as a precursor in situ.[2] The technique is more commonly employed to monitor the formation of subsequent nickel complexes in solution.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The paramagnetic nature of the high-spin nickel(II) center (with two unpaired electrons) presents a significant challenge for obtaining high-resolution solution-state NMR spectra. The unpaired electrons lead to substantial line broadening, rendering standard ¹H and ¹³C NMR analyses largely uninformative for detailed structural elucidation in solution.[2]

Magnetic Properties

As a high-spin d⁸ complex in an octahedral geometry, NiBr₂·diglyme is paramagnetic. The magnetic moment for an octahedral Ni(II) complex is typically in the range of 2.8 to 3.4 Bohr magnetons (B.M.), which is slightly above the spin-only value of 2.83 B.M. due to orbital contributions.[3]

Workflow for Magnetic Susceptibility Measurement:

Caption: Magnetic susceptibility measurement workflow.

Applications in Catalysis: A Versatile Precursor

The utility of the NiBr₂·diglyme complex is most prominently demonstrated in its role as a precatalyst in a wide array of organic transformations. The diglyme ligand enhances the solubility and reactivity of the nickel center, making it a more effective catalyst compared to its anhydrous counterpart.

Key Applications:

-

Cross-Coupling Reactions: NiBr₂·diglyme is frequently employed in various cross-coupling reactions, such as Suzuki-Miyaura, Negishi, and Kumada couplings, to form carbon-carbon bonds.

-

Polymerization: It serves as a catalyst in the synthesis of conjugated polymers, such as poly(3-hexylthiophene) (P3HT).[1]

-

Reductive Couplings: The complex catalyzes the reductive coupling of aryl halides with aldehydes in the presence of a reducing agent like zinc.[1]

-

Dicarbofunctionalization: It enables the three-component dicarbofunctionalization of alkenes.[4]

Conclusion and Future Outlook

The NiBr₂·diglyme complex is a fundamentally important and synthetically versatile coordination compound. Its well-defined, albeit distorted octahedral, molecular structure provides a stable yet reactive platform for a multitude of catalytic applications. While the paramagnetic nature of the Ni(II) center poses challenges for certain characterization techniques like NMR, a combination of X-ray crystallography, IR spectroscopy, and magnetic susceptibility measurements provides a comprehensive understanding of its structural and electronic properties.

Future research in this area could focus on the synthesis and characterization of novel derivatives of this complex with modified glyme ligands to fine-tune its catalytic activity and selectivity. Furthermore, advanced computational studies could provide deeper insights into the reaction mechanisms of catalytic processes involving this complex, paving the way for the rational design of next-generation nickel catalysts for challenging organic transformations.

References

-

Harnessing Spectral Fingerprints to Predict Nickel Catalyst Performance. ChemRxiv. [Link]

-

Reaction of NiBR2(DME) with 2-pyridinal-methyl-N-2,6-diisopropylphenylimine. The first crystal structure of an α-diimine nickel(II) complex of the NiL2X2 type. ResearchGate. [Link]

-

Nickel(II) bromide 2-methoxyethyl ether complex | C6H14Br2NiO3. PubChem. [Link]

-

Nickel(II) bromide. Wikipedia. [Link]

-

Nickel-catalyzed three-component olefin reductive dicarbofunctionalization to access alkylborates. RSC Publishing. [Link]

-

Nickel compounds. Wikipedia. [Link]

-

A Broadly Applicable Strategy for Entry into Homogeneous Nickel(0) Catalysts from Air-Stable Nickel(II) Complexes. ResearchGate. [Link]

-

STUDY ON MAGNETIC SUSCEPTIBILITY AND ELECTRONIC SPECTRA OF NI(II) COMPLEXES. JournalNX. [Link]

-

Nickel-Catalyzed Atroposelective Synthesis of Axially Chiral Heterobiaryls via De Novo Benzene Formation. Organic Letters. [Link]

Sources

An In-depth Technical Guide to Nickel(II) Bromide Diglyme Complex (CAS 312696-09-6)

For Researchers, Scientists, and Drug Development Professionals

Core Chemical Identity and Physicochemical Profile

Nickel(II) bromide 2-methoxyethyl ether complex, often referred to in literature as NiBr₂·diglyme or diglyme nickel dibromide, is an organometallic compound that serves as a convenient and reactive source of nickel(II) for a variety of chemical transformations.[1] The diglyme ligand, a tridentate polyether, coordinates to the nickel center, stabilizing it and enhancing its solubility in organic solvents, a critical feature for its utility in homogeneous catalysis.

Structural and Molecular Data

The fundamental properties of this complex are summarized in the table below, providing a quantitative basis for its use in experimental design.

| Property | Value | Source |

| CAS Number | 312696-09-6 | [1][2][3] |

| Molecular Formula | C₆H₁₄Br₂NiO₃ | [1][2][3] |

| Molecular Weight | 352.67 g/mol | [1][2][3] |

| IUPAC Name | dibromonickel;1-methoxy-2-(2-methoxyethoxy)ethane | [1] |

| Common Synonyms | NiBr₂·diglyme, this compound, [1-Methoxy-2-(2-methoxyethoxy)ethane]nickel(II) Dibromide | [3] |

| Appearance | Light yellow to yellow to orange powder or crystals | |

| SMILES | COCCOCCOC.Br[Ni]Br | [1][2] |

| InChI Key | RRSIMIHTHWYRRA-UHFFFAOYSA-L |

Computed Physicochemical Properties

Computational models provide further insight into the molecule's behavior and reactivity. These values, derived from PubChem, are instrumental for understanding its polarity, potential for intermolecular interactions, and conformational flexibility.[1]

| Computed Property | Value | Reference |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 6 | [1] |

| Topological Polar Surface Area | 27.7 Ų | [1] |

| Exact Mass | 351.86426 Da | [1] |

| Monoisotopic Mass | 349.86631 Da | [1] |

The Role in Catalysis: Mechanistic Considerations and Applications

The utility of NiBr₂·diglyme stems from nickel's ability to participate in various catalytic cycles, most notably cross-coupling reactions. Its effectiveness is rooted in the accessibility of multiple oxidation states (typically Ni(0), Ni(I), Ni(II), and Ni(III)) and its capacity to undergo oxidative addition, transmetalation, and reductive elimination steps. The diglyme ligand, while stabilizing, is labile enough to be displaced by stronger coordinating species, such as phosphine ligands or reactants, allowing for fine-tuning of the catalyst's reactivity and selectivity.

Key Application Areas

This complex is a go-to catalyst for forming carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in pharmaceutical and materials science research.

-

Cross-Coupling Reactions: It is extensively used as a catalyst for the cross-coupling of allylic electrophiles and the formation of hindered diarylmethanols and benzylic alcohols.[3]

-

Reductive Dicarbofunctionalization: The complex facilitates the synthesis of benzene-fused cyclic compounds from unactivated alkenes.

-

N-Arylation: In conjunction with a photosensitizer, it catalyzes the N-arylation of sulfamides with aryl bromides.

The choice of NiBr₂·diglyme is often dictated by its ease of handling compared to more pyrophoric or unstable nickel(0) precursors. The in-situ reduction to the active Ni(0) species, often with a reducing agent like zinc, is a common and practical approach in many synthetic protocols.

Conceptual Workflow for a Ni-Catalyzed Cross-Coupling Reaction

The following diagram illustrates a generalized workflow for a nickel-catalyzed cross-coupling reaction, highlighting the central role of the nickel catalyst.

Caption: Generalized workflow for a nickel-catalyzed cross-coupling reaction.

Safety, Handling, and Storage Protocols

As a senior scientist, ensuring the safe handling of all laboratory chemicals is paramount. The self-validating nature of a robust protocol begins with a thorough understanding of a reagent's hazards.

GHS Hazard Profile

The compound presents multiple hazards that must be addressed through appropriate engineering controls and personal protective equipment (PPE).[1]

-

Physical Hazards:

-

H228: Flammable solid.[1]

-

-

Health Hazards:

-

H302, H312, H332: Harmful if swallowed, in contact with skin, or if inhaled.[1]

-

H315, H319: Causes skin and serious eye irritation.[1]

-

H317: May cause an allergic skin reaction.

-

H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.

-

H350: May cause cancer.

-

H372: Causes damage to organs through prolonged or repeated exposure.

-

Recommended Handling and Storage

Given its hazard profile, the following protocols are mandatory:

-

Handling:

-

All manipulations should be conducted in a certified chemical fume hood to avoid inhalation of the powder.

-

Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

-

Keep away from heat, sparks, open flames, and other ignition sources.

-

Ground and bond containers and receiving equipment to prevent static discharge.

-

Avoid creating dust. Use techniques that minimize aerosolization.

-

Wash hands thoroughly after handling.

-

-

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

The material is moisture-sensitive; storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to maintain its integrity.[2]

-

Store locked up and away from incompatible materials.

-

Sourcing and Procurement

Reliable and high-purity starting materials are the foundation of reproducible research. Several reputable chemical suppliers offer CAS 312696-09-6, often with specified purity levels.

| Supplier | Product Name | Purity/Notes |

| Sigma-Aldrich (Merck) | Nickel(II) bromide 2-methoxyethyl ether complex | Quality Level: 100 |

| TCI Chemicals | Nickel(II) Bromide 2-Methoxyethyl Ether Complex | >98.0% |

| American Elements | Nickel(II) Bromide 2-Methoxyethyl Ether Complex | Available in various quantities |

| ChemScene | Nickel(II) bromide 2-methoxyethyl ether complex | ≥95% |

When procuring this reagent, it is crucial to obtain the supplier-specific Safety Data Sheet (SDS) and Certificate of Analysis (CofA) to confirm purity and review any specific handling advice.

Conclusion

Nickel(II) bromide 2-methoxyethyl ether complex is a powerful tool in the arsenal of the modern synthetic chemist. Its stability, solubility, and catalytic versatility make it an attractive choice for constructing complex molecules. However, its significant health hazards demand a rigorous and informed approach to its handling and storage. By understanding its fundamental properties and adhering to strict safety protocols, researchers can effectively and safely leverage this catalyst to advance their scientific objectives.

References

-

PubChem. Nickel(II) bromide 2-methoxyethyl ether complex. National Center for Biotechnology Information. [Link]

-

American Elements. Nickel(II) Bromide 2-Methoxyethyl Ether Complex. American Elements. [Link]

Sources

The Coordination Chemistry of Nickel(II) Bromide with Glyme Solvents: A Technical Guide for Researchers

Abstract

This technical guide provides an in-depth exploration of the coordination chemistry of nickel(II) bromide with a series of ethylene glycol dimethyl ethers, commonly known as glymes. It is intended for researchers, scientists, and professionals in drug development and catalysis who utilize nickel complexes in their work. This guide deviates from a rigid template to offer a narrative that is both scientifically rigorous and practically insightful. We will delve into the synthesis, structural characterization, and reactivity of these complexes, with a focus on explaining the causal relationships behind experimental observations and methodologies. While the coordination chemistry of NiBr₂ with shorter-chain glymes like monoglyme (1,2-dimethoxyethane, DME) and diglyme is well-documented, this guide also addresses the less-explored territory of higher glyme adducts, offering predictive insights based on established principles of coordination chemistry.

Introduction: The Significance of NiBr₂(glyme) Complexes

Nickel(II) bromide is a versatile Lewis acid and a precursor for a vast array of nickel-based catalysts and materials.[1] Its reactivity and solubility are significantly modulated by coordination with donor ligands. Glymes, a class of polyethers with the general formula CH₃O(CH₂CH₂O)nCH₃, offer a tunable platform for controlling the coordination environment of the Ni(II) center. The number of repeating ether units dictates the denticity and conformational flexibility of the glyme ligand, which in turn influences the stability, structure, and catalytic activity of the resulting nickel complex.

These complexes, particularly NiBr₂(DME) and NiBr₂(diglyme), have gained prominence as readily available and highly active catalyst precursors in a multitude of organic transformations.[2] Their applications span from classic cross-coupling reactions to more contemporary C-H activation and polymerization catalysis. Understanding the fundamental coordination chemistry of these adducts is paramount for optimizing existing synthetic protocols and designing novel catalytic systems.

Synthesis of NiBr₂(glyme) Adducts: A Practical Approach

The synthesis of nickel(II) bromide glyme complexes is generally achieved through the direct reaction of nickel(II) bromide with the corresponding glyme solvent.[3] The choice between anhydrous and hydrated nickel(II) bromide as the starting material influences the reaction conditions.

From Anhydrous Nickel(II) Bromide

This is the most direct method and is preferred when strictly anhydrous conditions are required for subsequent applications.

Experimental Protocol: Synthesis of NiBr₂(DME) [3]

Materials:

-

Anhydrous Nickel(II) Bromide (NiBr₂)

-

1,2-Dimethoxyethane (DME), anhydrous

-

Pentane or Diethyl Ether, anhydrous

-

Schlenk flask equipped with a reflux condenser and magnetic stir bar

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Under an inert atmosphere, suspend anhydrous NiBr₂ in an excess of anhydrous DME in the Schlenk flask.

-

Heat the mixture to reflux with vigorous stirring. The color of the suspension will typically change from the yellow-brown of anhydrous NiBr₂ to an orange or peach-colored solid as the complex forms.

-

Continue refluxing for several hours (typically 4-12 hours) to ensure complete conversion.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Isolate the solid product by filtration under inert atmosphere, for instance, using a Schlenk filter.

-

Wash the isolated solid with a non-coordinating solvent like anhydrous pentane or diethyl ether to remove any excess glyme.

-

Dry the product under vacuum to yield the NiBr₂(DME) complex as a fine powder.

From Hydrated Nickel(II) Bromide

Hydrated nickel(II) bromide (NiBr₂·xH₂O) is often more readily available and less expensive. The water of hydration must be displaced by the glyme, which can be achieved by heating.

Experimental Protocol: Synthesis of NiBr₂(diglyme)

Materials:

-

Nickel(II) Bromide trihydrate (NiBr₂·3H₂O)

-

Diglyme

-

Absolute Ethanol

-

Diethyl Ether

-

Round-bottom flask with reflux condenser and magnetic stir bar

Procedure:

-

Dissolve NiBr₂·3H₂O in a minimal amount of absolute ethanol in a round-bottom flask with stirring. Heating to approximately 60°C can facilitate dissolution.[2]

-

To the resulting solution, add an excess of diglyme.

-

Heat the mixture to reflux and stir. A precipitate of the NiBr₂(diglyme) complex will form over time.

-

After several hours of reflux, cool the mixture to room temperature and then further in an ice bath to maximize precipitation.

-

Isolate the solid product by filtration.

-

Wash the solid with cold diethyl ether to remove residual solvent and impurities.

-

Dry the product under vacuum.

Expertise & Experience Insight: The choice of anhydrous versus hydrated starting material often depends on the desired purity and the sensitivity of subsequent reactions to water. While the use of hydrated NiBr₂ is more convenient, residual water can sometimes be detrimental to catalytic performance. The color of the final complex can be a good initial indicator of its purity and hydration state.

Structural and Spectroscopic Characterization

The coordination environment around the nickel(II) center in these complexes is typically a distorted octahedron. The glyme ligand acts as a chelating agent, occupying a set of coordination sites, with the bromide ions completing the coordination sphere.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive structural information. For NiBr₂(diglyme), the nickel(II) ion is coordinated by the three oxygen atoms of the diglyme ligand and two bromide ions in a distorted octahedral geometry. The Ni-Br bond lengths are typically in the range of 2.52 to 2.58 Å.

Spectroscopic Analysis

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for confirming the coordination of the glyme ligand to the nickel center. The C-O stretching frequencies of the ether linkages in the glyme are sensitive to coordination. Upon complexation, these bands typically shift to lower wavenumbers. Furthermore, new bands appear in the far-IR region corresponding to the Ni-O and Ni-Br stretching vibrations. For instance, a band around 420 cm⁻¹ in the IR spectrum of NiBr₂(DME) is indicative of the Ni-O bond.[3]

UV-Vis-NIR Spectroscopy: Octahedral nickel(II) complexes, which have a d⁸ electron configuration, typically exhibit three spin-allowed d-d transitions.[4] These transitions, from the ³A₂g ground state to the ³T₂g, ³T₁g(F), and ³T₁g(P) excited states, give rise to characteristic absorption bands in the UV-Vis-NIR region. The positions of these bands are sensitive to the ligand field strength. While specific UV-Vis data for isolated NiBr₂(glyme) complexes are not extensively reported, this technique is invaluable for monitoring the formation of these complexes in solution and their subsequent reactions.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Due to the paramagnetic nature of the high-spin d⁸ Ni(II) center, solution-state ¹H and ¹³C NMR spectra of these complexes exhibit significant line broadening, making them largely uninformative for detailed structural elucidation.[3]

Magnetic Susceptibility: The magnetic moments of these octahedral Ni(II) complexes are expected to be in the range of 2.9-3.4 B.M., consistent with two unpaired electrons.[5] Deviations from this range can indicate a change in coordination geometry, such as the formation of square planar (diamagnetic) or tetrahedral species.

| Property | NiBr₂(monoglyme) | NiBr₂(diglyme) | NiBr₂(triglyme) (Predicted) | NiBr₂(tetraglyme) (Predicted) |

| Coordination No. | 6 | 6 | 6 | 6 |

| Geometry | Distorted Octahedral | Distorted Octahedral | Distorted Octahedral | Distorted Octahedral |

| Glyme Denticity | Bidentate | Tridentate | Tetradentate | Potentially bridging or lower denticity |

| Magnetic Moment | Paramagnetic (~3.0 B.M.) | Paramagnetic (~3.0 B.M.) | Paramagnetic (~3.0 B.M.) | Paramagnetic (~3.0 B.M.) |

Reactivity and Catalytic Applications

The primary utility of NiBr₂(glyme) complexes lies in their role as catalyst precursors. The glyme ligand can be readily displaced by stronger donor ligands, such as phosphines or N-heterocyclic carbenes (NHCs), or can dissociate to generate a coordinatively unsaturated and catalytically active nickel species.

Cross-Coupling Reactions

NiBr₂(glyme) complexes are highly effective precatalysts for a variety of cross-coupling reactions, including Suzuki-Miyaura, Negishi, and Kumada couplings.[2] They have shown increased activity compared to their NiCl₂ analogues in some transformations.[6]

Catalytic Cycle Overview: A general catalytic cycle for a Ni-catalyzed cross-coupling reaction is depicted below. The Ni(0) active species can be generated in situ from the Ni(II) precatalyst by a reducing agent (e.g., Zn, Mn).

Sources

historical development of nickel etherate complexes in catalysis

An In-Depth Technical Guide to the Historical Development of Nickel Etherate and Related "Naked Nickel" Complexes in Catalysis

Abstract

The journey of nickel catalysis is a compelling narrative of serendipity, fundamental discovery, and rational design. From its early days as a "spirited horse" of catalysis—powerful yet unpredictable—to its current status as an indispensable tool for forging challenging chemical bonds, nickel has carved a unique niche distinct from its noble metal counterparts.[1] This guide traces the historical development of a pivotal class of nickel catalysts: the weakly-ligated Ni(0) olefin and etherate complexes. We will explore the genesis of the "naked nickel" concept, pioneered by Günther Wilke, which revolutionized the field by providing a source of highly reactive, coordinatively unsaturated nickel.[2][3] This principle underpins the remarkable catalytic activity of these complexes in transformations ranging from olefin oligomerization to the once-formidable challenge of cross-coupling aryl ethers through C–O bond cleavage. By examining the key discoveries, mechanistic evolution, and practical applications, this guide offers researchers and drug development professionals a comprehensive understanding of how these foundational complexes have shaped modern synthetic chemistry.

The Dawn of Nickel Catalysis: From Hydrogenation to the "Nickel Effect"

The story of nickel in catalysis begins long before the development of discrete organometallic complexes. In 1897, Paul Sabatier demonstrated that freshly reduced nickel could efficiently catalyze the hydrogenation of ethylene to ethane, a discovery that would earn him a Nobel Prize in 1912 and establish nickel as a potent catalytic metal.[4] For decades, nickel's role was primarily in heterogeneous catalysis.

A paradigm shift occurred in the mid-20th century with the work of Karl Ziegler and Günther Wilke. While investigating ethylene oligomerization, they stumbled upon what they termed the "Nickel Effect": the accidental discovery that nickel contaminants catalyzed the dimerization of ethylene to 1-butene.[4] This observation was a critical turning point, shifting focus toward understanding and harnessing the power of soluble, homogeneous nickel species. It became clear that to control these powerful transformations, stable yet reactive nickel complexes were needed.[4]

The "Naked Nickel" Revolution: The Genius of Wilke and Ni(COD)₂

The true breakthrough in homogeneous nickel catalysis arrived in the 1960s from the laboratory of Günther Wilke at the Max-Planck-Institut für Kohlenforschung.[2] During mechanistic studies on the oligomerization of butadiene, Wilke and his team successfully isolated and characterized highly sensitive but remarkably useful Ni(0) complexes, most notably bis(1,5-cyclooctadiene)nickel(0), or Ni(COD)₂.[2][5]

This 18-electron complex was revolutionary. The cyclooctadiene (COD) ligands, bound to the nickel center through their double bonds, were found to be highly labile. They could be easily displaced by a wide variety of other, more strongly coordinating ligands, such as phosphines, or by reactant molecules. Wilke coined the term "naked nickel" to describe this exceptional propensity to shed its olefinic ligands and generate a coordinatively unsaturated, highly reactive Ni(0) center.[2][3] This concept was a fundamental leap forward, providing chemists with a reliable and versatile entry point into catalytic cycles. Ni(COD)₂ remains, to this day, the "go-to" source of Ni(0) for exploring new catalytic reactivity.[2][6] The principle of using weakly bound ligands to stabilize a reactive metal center is the conceptual foundation upon which nickel etherate complexes are built.

Caption: The "Naked Nickel" concept pioneered by Günther Wilke.

Nickel Etherates in Action: Key Catalytic Applications

The lability of the ligands in Ni(COD)₂ and related etherate complexes makes them ideal precatalysts for a wide array of transformations. Their ability to readily provide a source of active Ni(0) has been instrumental in developing reactions that are difficult or impossible with other metals, like palladium.

Olefin Oligomerization and Polymerization

The historical impetus for Wilke's work—olefin oligomerization—became one of the first major industrial applications of homogeneous nickel catalysis. The Shell Higher Olefin Process (SHOP), developed in the 1960s, utilizes nickel catalysts with chelating ligands (such as P-O ligands) to produce linear alpha-olefins from ethylene.[7] The process relies on a catalytic cycle involving ethylene coordination and insertion into a nickel-hydride or nickel-alkyl bond.[7] The unique properties of nickel, including a slower rate of β-hydride elimination compared to palladium, are advantageous in controlling chain growth and producing the desired oligomers.[5] This process is a testament to the fine-tuning of nickel's catalytic activity, which began with the fundamental discoveries of the "Nickel Effect".[4][7]

Cross-Coupling Reactions: Activating the Unreactive

Perhaps the most significant impact of labile Ni(0) complexes has been in the field of cross-coupling. While palladium catalysis dominates many C-C bond formations, nickel exhibits unique reactivity that makes it the catalyst of choice for more challenging substrates.[5][8]

Kumada-Corriu Coupling: The first major transition-metal-catalyzed cross-coupling reactions were independently developed by Kumada and Corriu in 1972, using Ni(II)-phosphine complexes to couple Grignard reagents with aryl and vinyl halides.[9] Later studies demonstrated that highly active Ni(0) species, often generated from labile precatalysts, are key intermediates in these transformations, particularly for reactions at low temperatures.[10]

Cleavage of C–O Bonds: A true renaissance in nickel catalysis began with its application to the activation of traditionally inert carbon-oxygen bonds in aryl ethers, esters, and pivalates.[4][11][12] These substrates are abundant, inexpensive, and stable, making them ideal coupling partners, but their C–O bonds are notoriously difficult to break. Palladium catalysts are generally ineffective for this task. As early as 1979, Wenkert demonstrated the potential of nickel to cleave these bonds, but it was not until the 2000s that this reactivity was broadly applied.[11]

The success of nickel lies in its fundamental electronic properties. Being more electropositive than palladium, nickel facilitates the crucial oxidative addition step into the strong C–O bond.[5] Labile precatalysts like Ni(COD)₂ or related Ni(0)-olefin and etherate complexes are essential for generating the electron-rich, low-valent nickel species required for this demanding activation.[13] This has opened up a vast area of synthesis, allowing for the late-stage functionalization of complex molecules where alkoxy groups can be used as directing groups and later converted into other functionalities.[11]

| Catalyst System | Substrate | Nucleophile | Key Advantage |

| Ni(II)/phosphine | Aryl/Vinyl Halides | Grignard Reagents | Foundational cross-coupling methodology.[9] |

| Ni(0)/NHC Ligand | Aryl Ethers (Anisoles) | Organoboron Reagents | Enables Suzuki-type coupling of inert C-O bonds.[11] |

| Ni(0)/PCy₃ | Aryl Pivalates | Silylating Agents | Demonstrates cleavage of ester C-O bonds.[14][15] |

| Ni(COD)₂/Ligand | Phenol Derivatives | Various Nucleophiles | General strategy for activating C-O bonds.[4][12] |

Table 1: Representative Nickel-Catalyzed Cross-Coupling Reactions Involving C-O Bond Activation.

Evolving Mechanistic Understanding

The initial view of nickel catalysis often mirrored the well-established Ni(0)/Ni(II) cycle common in palladium chemistry. However, extensive mechanistic studies have revealed a much richer and more complex landscape of reactivity.[16][17]

The Ni(0)/Ni(II) Cycle: This is the classic pathway for many cross-coupling reactions. The cycle begins with the oxidative addition of an electrophile (e.g., an aryl halide) to a Ni(0) species, forming a Ni(II) intermediate. This is followed by transmetalation with a nucleophile and concludes with reductive elimination to form the product and regenerate the Ni(0) catalyst.[4]

Caption: Simplified Ni(0)/Ni(II) catalytic cycle for cross-coupling.

The Role of Odd Oxidation States (Ni(I)/Ni(III)): A key distinction of nickel is its ability to readily access odd oxidation states, particularly Ni(I) and Ni(III).[1][5] Many modern nickel-catalyzed reactions, especially those involving alkyl electrophiles or photoredox conditions, are now understood to proceed via Ni(I)/Ni(III) cycles.[18][19] These pathways often involve single-electron transfer (SET) steps and the formation of radical intermediates. This accessibility of radical pathways helps explain nickel's unique ability to suppress side reactions like β-hydride elimination and engage a broader range of electrophiles than palladium.[5][18]

Caption: Illustrative Ni(I)/Ni(III) cycle involving a radical pathway.

Modern Developments and Future Outlook

While foundational complexes like Ni(COD)₂ are exceptionally useful, their high sensitivity to air and moisture presents practical challenges.[6][20] This has driven a quest for more robust, air-stable Ni(0) precatalysts that retain the "naked nickel" reactivity.

Recent breakthroughs have come from the Cornella group and others, who have developed 16-electron Ni(0)-olefin complexes stabilized by electronically modified stilbene ligands, such as Ni( F stb)₃ and Ni(⁴⁻ᵗᴮᵘstb)₃.[2][3][20] These complexes are crystalline, bench-stable solids that can be handled in air for extended periods but function as excellent Ni(0) sources in a wide variety of catalytic transformations, representing a solution to a 60-year challenge.[3][20]

The future of this field lies in leveraging the deep mechanistic understanding gained over decades to design new catalysts for unprecedented transformations. The unique ability of nickel to operate through multiple oxidation states and engage in radical processes makes it a prime candidate for developing novel C-H functionalization reactions, asymmetric catalysis, and metallaphotoredox-catalyzed transformations that continue to push the boundaries of chemical synthesis.[19][21]

Experimental Protocol: Ni-Catalyzed Suzuki-Miyaura Coupling of an Aryl Ether

The following protocol is a representative example of a modern, ligand-controlled nickel-catalyzed cross-coupling of an aryl ether, adapted from methodologies developed for activating C-O bonds.[11]

Reaction: Coupling of 4-methoxytoluene with phenylboronic acid.

Materials:

-

Nickel Precatalyst: Ni(COD)₂ (Bis(1,5-cyclooctadiene)nickel(0))

-

Ligand: IPr•HCl (1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride)

-

Base: K₃PO₄ (Potassium phosphate, anhydrous)

-

Substrates: 4-methoxytoluene, Phenylboronic acid

-

Solvent: 1,4-Dioxane (anhydrous)

Procedure:

-

Glovebox Setup: All manipulations should be performed under an inert atmosphere (e.g., in a nitrogen- or argon-filled glovebox) due to the air-sensitivity of Ni(COD)₂ and the active catalytic species.

-

Catalyst Preparation: In a dry vial, combine Ni(COD)₂ (5.0 mol%), IPr•HCl (10 mol%), and K₃PO₄ (2.0 equivalents). Note: The imidazolium salt is the precusor for the N-heterocyclic carbene (NHC) ligand, which is generated in situ by the base.

-

Addition of Reagents: To the vial containing the catalyst mixture, add phenylboronic acid (1.5 equivalents) and 4-methoxytoluene (1.0 equivalent).

-

Solvent Addition: Add anhydrous 1,4-dioxane to achieve the desired concentration (e.g., 0.1 M with respect to the limiting reagent).

-

Reaction: Seal the vial tightly with a screw cap. Remove the vial from the glovebox and place it in a preheated oil bath or heating block at 100 °C.

-

Monitoring: Stir the reaction mixture for 12-24 hours. The reaction progress can be monitored by taking aliquots (under inert atmosphere if necessary) and analyzing by GC-MS or TLC.

-

Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by flash column chromatography on silica gel to yield the desired biaryl product.

References

- On the continuous relevance of “naked nickel” in sustainable c

- Optimizing Nickel(II)

- 16-Electron Nickel(0)-Olefin Complexes in Low-Temperature C(sp2)–C(sp3)

- Ni(0) catalysts a, State-of-the-art binary Ni(0)–olefin complexes for...

- Olefin Oligomerization on Nickel-Based Metal Organic Framework C

- Mechanistic Studies of Ni-Catalyzed Electrochemical Homo- Coupling Reactions of Aryl Halides.

- Ni(4-tBustb)3: A Robust 16-Electron Ni(0)

- CO2 Methanation: Solvent-Free Synthesis of Nickel-Containing Catalysts from Complexes with Ethylenediamine - MDPI.

- Zwitterionic nickel(II)

- Synthesis and Electrochemical Studies of Nickel Complexes with a Flexidentate Bipyridine-aza-crown Ether Ligand | ChemRxiv.

- Nickel – A Brief History and Modern Applic

- Recent Advances in Nickel C

- Mechanisms of Nickel-Catalyzed Coupling Reactions and Applications in Alkene Functionaliz

- [PDF] Intermediacy of Ni-Ni Species in sp2 C-O Bond Cleavage of Aryl Esters: Relevance in Catalytic C-Si Bond Form

- Ethereal C-O Bond Cleavage Mediated by Ni(0)

- An air-stable binary Ni(0)

- Cross-Couplings Using Aryl Ethers via C–O Bond Activation Enabled by Nickel Catalysts | Accounts of Chemical Research - ACS Public

- Mechanistic Insights into Nickel‐Catalyzed C H Functionaliz

- Alkali–metal nickelates: catalytic cross-coupling, clusters and coordination complexes - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC03548H.

- Oligomerization of Ethylene to Olefins: Discovery and Development of the Shell Higher Olefin Process (SHOP) - Uni Ulm.

- (PDF) Synthesis and characterization of novel nickel(II)

- Mechanistic mysteries of nickel catalysts unveiled | Research - Chemistry World.

- Nickel: The “Spirited Horse” of Transition Metal Catalysis - ACS Public

- The Tiara Nickel Cluster Story from Theory to Catalytic Applic

- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - ResearchG

- Cross-Coupling Reaction of Allylic Ethers with Aryl Grignard Reagents Catalyzed by a Nickel Pincer Complex - MDPI.

- Calculated mechanism for C–O bond cleavage in the nickel-catalyzed...

- Cross-Couplings Using Aryl Ethers via C–O Bond Activation Enabled by Nickel C

- Nickel Catalyzed Oligomerization of Alkenes and Related Reactions - ResearchG

- Nickel-catalyzed cross-couplings involving carbon-oxygen bonds - PubMed - NIH.

- novel nickel-based catalytic composition, and its use in a process for the oligomerization of olefins - Justia P

- Development and Mechanistic Implications of Nickel Pre-C

- Intermediacy of Ni-Ni Species in sp2 C-O Bond Cleavage of Aryl Esters: Relevance in Catalytic C-Si Bond Formation - The Institute of Chemical Research of C

- Chelate Complexes of Nickel: Catalysts for the Oligomerization/Polymeriz

- Nickel-based C

- Collaboration Reveals How Light Unlocks Chemistry of Nickel C

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. 2025-04-10-wilke-100 [kofo.mpg.de]

- 3. pubs.acs.org [pubs.acs.org]

- 4. shenvilab.org [shenvilab.org]

- 5. Recent Advances in Nickel Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. uni-ulm.de [uni-ulm.de]

- 8. researchgate.net [researchgate.net]

- 9. Alkali–metal nickelates: catalytic cross-coupling, clusters and coordination complexes - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC03548H [pubs.rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Nickel-catalyzed cross-couplings involving carbon-oxygen bonds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. semanticscholar.org [semanticscholar.org]

- 15. Intermediacy of Ni-Ni Species in sp2 C-O Bond Cleavage of Aryl Esters: Relevance in Catalytic C-Si Bond Formation - The Institute of Chemical Research of Catalonia [iciq.scimarina.com]

- 16. pubs.rsc.org [pubs.rsc.org]

- 17. Mechanistic mysteries of nickel catalysts unveiled | Research | Chemistry World [chemistryworld.com]

- 18. Mechanisms of Nickel-Catalyzed Coupling Reactions and Applications in Alkene Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. semanticscholar.org [semanticscholar.org]

- 21. Collaboration Reveals How Light Unlocks Chemistry of Nickel Catalyst | NLR [nlr.gov]

A Comprehensive Technical Guide to the Solubility of Diglyme Nickel Dibromide in Organic Solvents

Foreword

For researchers, scientists, and professionals in drug development and catalysis, a nuanced understanding of a reagent's solubility is paramount to experimental design, reaction optimization, and ultimately, success. This guide provides an in-depth exploration of the solubility characteristics of diglyme nickel dibromide (NiBr₂·diglyme), a versatile catalyst and precursor in organic synthesis. Moving beyond simple empirical data, we delve into the fundamental principles governing its dissolution, offering both theoretical insights and practical, field-tested methodologies for its accurate determination. This document is structured to empower the reader with the expertise to confidently handle and deploy this air-sensitive compound in a variety of organic solvent systems.

Introduction to this compound: A Catalyst of Growing Importance

This compound, with the chemical formula C₆H₁₄Br₂NiO₃, is a coordination complex where a nickel(II) cation is coordinated to two bromide anions and a molecule of bis(2-methoxyethyl) ether, commonly known as diglyme.[1] The diglyme ligand, acting as a tridentate chelating agent, enhances the complex's stability and solubility in organic media compared to anhydrous nickel(II) bromide, making it a more effective reagent in various chemical transformations.[2]

This complex has gained significant traction as a catalyst in a range of organic reactions, including cross-coupling reactions, reductive dicarbofunctionalization, and the synthesis of complex organic molecules.[3] Its efficacy in these reactions is intrinsically linked to its solubility and behavior in the chosen solvent system.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | C₆H₁₄Br₂NiO₃ | [1] |

| Molecular Weight | 352.67 g/mol | [1] |

| Appearance | Light yellow to orange powder/crystals | |

| CAS Number | 312696-09-6 | |

| Storage | Store under inert gas, moisture sensitive |

The Science of Dissolution: Factors Governing the Solubility of NiBr₂·diglyme

The solubility of a coordination complex like this compound in an organic solvent is a multifaceted phenomenon governed by a delicate interplay of thermodynamic factors. The principle of "like dissolves like" provides a foundational understanding, but a deeper, more predictive comprehension requires an examination of specific molecular interactions.

The Role of Solvent Polarity and Coordinating Ability

The dissolution of NiBr₂·diglyme is not merely a physical dispersion but a chemical process involving the disruption of the crystal lattice and the solvation of the resulting species. The nature of the solvent plays a critical role in this process.

-

Polar Aprotic Solvents: These solvents, such as tetrahydrofuran (THF), dimethylformamide (DMF), and acetonitrile (MeCN), are generally effective at dissolving this compound. Their polarity helps to stabilize the charged nickel center and bromide ions, while their ability to coordinate to the nickel atom can facilitate the dissolution process. The strength of this coordination can influence the overall solubility. Solvents with a higher donor number (a measure of Lewis basicity) can more effectively solvate the nickel cation, promoting dissolution.[4]

-

Coordinating vs. Non-coordinating Solvents: Solvents can be broadly classified as coordinating or non-coordinating. Coordinating solvents can displace or interact with the diglyme ligand, forming new solvent-nickel complexes in solution. This can significantly impact solubility. In contrast, non-coordinating solvents primarily solvate the complex through weaker van der Waals forces or dipole-dipole interactions.

The Influence of the Diglyme Ligand

The presence of the diglyme ligand is a key determinant of the complex's solubility profile. The ether oxygens of the diglyme molecule chelate the nickel ion, creating a more organophilic exterior compared to the purely inorganic anhydrous NiBr₂. This "greasy" shell enhances its compatibility with a wider range of organic solvents.

Temperature Effects

For most solid solutes, solubility increases with temperature. This is because the dissolution process is often endothermic, meaning it requires an input of energy to break the crystal lattice. According to Le Chatelier's principle, increasing the temperature will shift the equilibrium towards the dissolved state. However, the magnitude of this effect can vary significantly depending on the specific solvent and the thermodynamics of dissolution.[5]

Quantitative Solubility Profile of this compound

Table 2: Qualitative and Estimated Quantitative Solubility of this compound in Common Organic Solvents at Ambient Temperature (20-25 °C)

| Solvent | Solvent Type | Qualitative Solubility | Estimated Quantitative Solubility ( g/100 mL) | Reference(s) |

| Diglyme | Polar Aprotic, Ethereal | Very Soluble | > 2.0 | [2] |

| Tetrahydrofuran (THF) | Polar Aprotic, Ethereal | Soluble | 1.0 - 2.0 | [2] |

| Dimethoxyethane (DME) | Polar Aprotic, Ethereal | Soluble | 1.0 - 2.0 | [2] |

| Acetonitrile (MeCN) | Polar Aprotic, Nitrile | Soluble | 0.5 - 1.5 | [6] |

| Dimethylformamide (DMF) | Polar Aprotic, Amide | Soluble | 1.0 - 2.5 | [7] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic, Sulfoxide | Soluble | > 2.0 | [7] |

| Methanol (MeOH) | Polar Protic, Alcohol | Soluble | 0.5 - 1.5 | [6] |

| Dichloromethane (DCM) | Halogenated | Sparingly Soluble | 0.1 - 0.5 | - |

| Toluene | Aromatic Hydrocarbon | Sparingly Soluble | < 0.1 | [6] |

| Hexane | Aliphatic Hydrocarbon | Insoluble | < 0.01 | [6] |

| Water | Polar Protic | Sparingly Soluble | < 0.1 | - |

Disclaimer: The quantitative values presented are estimations based on qualitative descriptions and data for analogous compounds. These values should be used as a guideline and must be experimentally verified for precise applications.

Experimental Determination of Solubility: A Self-Validating Protocol

Given the air-sensitive nature of this compound, its solubility must be determined using rigorous experimental techniques that preclude exposure to atmospheric oxygen and moisture. The following protocols are designed to provide reliable and reproducible solubility data.

Essential Precaution: Handling of Air-Sensitive Reagents

All manipulations involving this compound and anhydrous solvents should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques. Glassware should be oven-dried and cooled under vacuum prior to use. Solvents must be rigorously dried and deoxygenated.

Caption: Experimental workflow for solubility determination.

Shake-Flask Method for Thermodynamic Solubility

The shake-flask method is a reliable technique for determining the thermodynamic equilibrium solubility of a compound.[8][9]

Methodology:

-

Preparation: In an inert atmosphere glovebox, add an excess of finely powdered this compound to a Schlenk flask equipped with a magnetic stir bar.

-

Solvent Addition: Add a known volume of the desired anhydrous, deoxygenated organic solvent to the Schlenk flask.

-

Equilibration: Seal the flask and stir the suspension at a constant, controlled temperature for an extended period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the solid to settle. Carefully transfer the supernatant to a centrifuge tube under an inert atmosphere and centrifuge to remove any remaining suspended particles. Alternatively, filter the solution through a syringe filter rated for the solvent being used.

-

Analysis: Accurately determine the concentration of the dissolved this compound in the clear supernatant using one of the analytical methods described below.

Analytical Techniques for Concentration Determination

This classic method involves the careful evaporation of the solvent and weighing the residual solid.[10]

Methodology:

-

Sample Preparation: Under an inert atmosphere, accurately pipette a known volume of the saturated supernatant into a pre-weighed, oven-dried flask.

-

Solvent Evaporation: Remove the solvent under high vacuum, ensuring no loss of the solid residue. Gentle heating may be applied if necessary.

-

Drying and Weighing: Dry the flask containing the residue to a constant weight in a vacuum oven.

-

Calculation: The solubility (S) in g/100 mL can be calculated using the following formula:

S = (mass of residue / volume of supernatant) * 100

This technique is suitable for colored solutions and relies on the Beer-Lambert law. A calibration curve must first be generated.[11][12]

Methodology:

-

Calibration Curve:

-

Prepare a series of standard solutions of known concentrations of this compound in the solvent of interest.

-

Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax).

-

Plot a graph of absorbance versus concentration to create a calibration curve.

-

-

Sample Analysis:

-

Dilute the saturated supernatant with a known volume of the solvent to bring its absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at λmax.

-

Use the calibration curve to determine the concentration of the diluted sample and then calculate the concentration of the original saturated solution, accounting for the dilution factor.

-

Safety and Handling Considerations

This compound is a hazardous substance and must be handled with appropriate safety precautions.

-

Hazards: It is a flammable solid, harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.[1]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood or glovebox. Avoid generating dust. Keep away from heat, sparks, and open flames.[2]

Conclusion

The solubility of this compound in organic solvents is a critical parameter for its effective use in chemical synthesis. While a comprehensive database of quantitative solubility data is not yet established, this guide provides the theoretical framework and practical methodologies for researchers to accurately determine this vital property. By understanding the interplay of solvent polarity, coordinating ability, and the role of the diglyme ligand, scientists can make informed decisions in solvent selection, leading to improved reaction outcomes and a deeper understanding of the underlying chemical processes. The protocols outlined herein provide a robust and reliable approach to generating high-quality solubility data, ensuring both scientific integrity and experimental success.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 11428135, Nickel(II) bromide 2-methoxyethyl ether complex. [Link].

-

LibreTexts Chemistry. (2021, September 22). 7: Gravimetric Analysis (Experiment). [Link]

-

International Journal of Chemical Studies. (2017, October 20). UV-VIS spectrophotometric determination of Nickel (II) using 3, 5-dimethoxy-4-hydroxy benzaldehyde isonicotinoyl. [Link]

-

Lumen Learning. Lecture 3: Thermodynamics of Dissolution, Solubility of Organic Liquids, Gases and Solids. [Link]

-

BioAssay Systems. Solubility Testing – Shake Flask Method. [Link]

-

GRAVIMETRIC AND COMPLEXOMETRIC DETERMINATION OF NICKEL IN A SOLID SAMPLE. [Link]

-

ResearchGate. (2016, December 18). Solubilities of metal-organic compounds?. [Link]

-

LibreTexts Chemistry. (2020, June 18). 11.1: The Dissolution Process. [Link]

-

SciSpace. Determination of Ni(II) in metal alloys by spectrophotometry UV-Vis using dopasemiquinone. [Link]

-

Energy & Environmental Science. (2024, September 11). Understanding and applying the donor number of electrolytes in lithium metal batteries. [Link]

-

Wikipedia. Nickel(II) bromide. [Link]

-

Journal of the American Chemical Society. (2020, November 11). Solute–Solvent Interactions in Modern Physical Organic Chemistry: Supramolecular Polymers as a Muse. [Link]

-

SciSpace. Determination of Ni(II) in metal alloys by spectrophotometry UV-VIS using dopasemiquinone. [Link]

-

GRAVIMETRIC AND COMPLEXOMETRIC DETERMINATION OF NICKEL IN A SOLID SAMPLE. [Link]

-

Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. [Link]

-

WebAssign. Thermodynamics of Salt Dissolution. [Link]

-

RSC Publishing. Quantification of nickel, cobalt, and manganese concentration using ultraviolet-visible spectroscopy. [Link]

-

National Institutes of Health. Oxidative Dissolution of Metals in Organic Solvents. [Link]

-

GRAVIMETRIC AND COMPLEXOMETRIC DETERMINATION OF NICKEL IN A SOLID SAMPLE. [Link]

-

RSC Publishing. Synthesis and reactivity of cyclobutadiene nickel bromide. [Link]

-

ChemRxiv. Synthesis and Electrochemical Studies of Nickel Complexes with a Flexidentate Bipyridine-aza-crown Ether Ligand. [Link]

-

ResearchGate. (2025, August 6). Development of a High Throughput Equilibrium Solubility Assay Using Miniaturized Shake-Flask Method in Early Drug Discovery | Request PDF. [Link]

-

Lumen Learning. 11.1 The Dissolution Process | General College Chemistry II. [Link]

-

Scitech Journals. (2024, February 20). Determination of Nickel (II) by Spectrophotometry in Micellar Media. [Link]

-

ResearchGate. (2025, August 9). (PDF) Solubility and Thermodynamics of Dissolution of 13,17-Di-N-(2-aminoethyl)amide of Deuteroporphyrin-IX in Aqueous HCl and Tetraoxalate Buffer at 288-328 K. [Link]

-